cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one
CAS No.:
Cat. No.: VC18261368
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O2 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (1aR,7aS)-7a-methyl-1,1a-dihydrocyclopropa[b]chromen-7-one |
| Standard InChI | InChI=1S/C11H10O2/c1-11-6-9(11)13-8-5-3-2-4-7(8)10(11)12/h2-5,9H,6H2,1H3/t9-,11+/m1/s1 |
| Standard InChI Key | WYYFVKUBHSHHHS-KOLCDFICSA-N |
| Isomeric SMILES | C[C@]12C[C@H]1OC3=CC=CC=C3C2=O |
| Canonical SMILES | CC12CC1OC3=CC=CC=C3C2=O |
Introduction
cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one is a complex organic compound belonging to the chromene family, characterized by a fused benzene and pyran ring system. This bicyclic structure incorporates a unique cyclopropane moiety, contributing to its structural complexity and potential reactivity. The compound has garnered significant attention in medicinal chemistry and pharmacology due to its intriguing chemical properties and biological activities.
Synthesis
The synthesis of cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one typically involves multi-step reactions that require careful control of conditions to achieve the desired stereochemistry and yield. While specific synthetic pathways are not detailed in the available literature, the synthesis likely involves the formation of the chromene backbone followed by the introduction of the cyclopropane moiety.
Biological Activities
This compound exhibits significant biological activities, particularly in neuropharmacology. It is noted for its potential as an allosteric modulator of metabotropic glutamate receptors, which are implicated in various neurological disorders. The therapeutic effects may include modulation of neurotransmitter activity, influencing neuronal communication and plasticity.
| Biological Activity | Description |
|---|---|
| Neuropharmacological Effects | Modulation of metabotropic glutamate receptors |
| Therapeutic Potential | Treatment of central nervous system disorders |
Research Findings and Applications
Research on cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one focuses on its interaction with metabotropic glutamate receptors and its potential therapeutic applications. Experimental approaches include binding affinity studies and functional assays to understand how the compound influences receptor activity and downstream signaling pathways.
| Research Focus | Methodology | Implications |
|---|---|---|
| Receptor Binding | Radioligand binding assays | Understanding receptor selectivity |
| Functional Assays | Cell-based assays | Evaluating modulatory effects on signaling pathways |
Comparison with Similar Compounds
cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one shares structural similarities with other chromene derivatives but is distinguished by its cyclopropane moiety and specific biological activities. For example, Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CPCCOEt) also acts as an allosteric modulator at metabotropic glutamate receptors but lacks the cyclopropane ring.
| Compound | Structure | Unique Features |
|---|---|---|
| cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one | Cyclopropane and chromene rings | Specific receptor modulatory effects |
| Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CPCCOEt) | Chromene ring without cyclopropane | Allosteric modulator at metabotropic glutamate receptors |
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